molecular formula C9H4Cl2O2S B14620577 (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone CAS No. 57248-29-0

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone

Katalognummer: B14620577
CAS-Nummer: 57248-29-0
Molekulargewicht: 247.10 g/mol
InChI-Schlüssel: RNOWFBUCMDLIBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with two chlorine atoms and a furan ring connected through a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as protein kinases. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,5-Dichlorothiophen-3-yl)(phenyl)methanone
  • (2,5-Dichlorothiophen-3-yl)(pyridin-2-yl)methanone
  • (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone

Uniqueness

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is unique due to the presence of both thiophene and furan rings, which impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

57248-29-0

Molekularformel

C9H4Cl2O2S

Molekulargewicht

247.10 g/mol

IUPAC-Name

(2,5-dichlorothiophen-3-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C9H4Cl2O2S/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H

InChI-Schlüssel

RNOWFBUCMDLIBL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)C2=C(SC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.